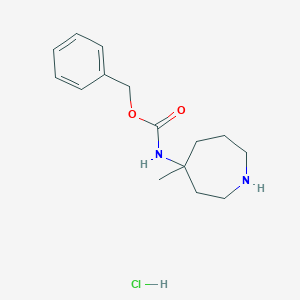

Benzyl (4-methylazepan-4-yl)carbamate HCl

Description

Contextualization of Azepane Ring Systems in Synthetic Methodologies

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is an important structural motif found in a wide array of natural products and biologically active molecules. nih.gov These structures are of significant interest to researchers for their potential in discovering new lead compounds for various therapeutic applications, including antidiabetic, anticancer, and antiviral agents. nih.govnih.gov The inherent flexibility of the seven-membered ring allows for a unique three-dimensional arrangement of substituents, which is advantageous for optimizing interactions with biological targets. nih.gov

Saturated heterocyclic systems like azepane are increasingly favored in medicinal chemistry over their flat, aromatic counterparts. bohrium.comresearchgate.netnih.gov This preference stems from several factors: saturated rings enhance the three-dimensional character of a molecule, which can lead to improved binding at target sites. bohrium.comnih.gov They also tend to improve properties like aqueous solubility and can lead to metabolites with lower toxicity by avoiding issues related to arene oxidation. bohrium.comresearchgate.net

Despite their importance, the synthesis of azepane derivatives can be challenging. nih.govresearchgate.net The construction of these medium-sized rings is often hindered by slow cyclization kinetics. nih.gov Consequently, significant research efforts have been dedicated to developing efficient synthetic strategies. acs.orgrsc.org Methodologies for constructing the azepane scaffold include ring-expansion reactions, ring-closing metathesis, and various cyclization protocols. researchgate.netacs.orgchemistryviews.org Recent advances have utilized photochemical dearomative ring expansion of nitroarenes and silyl-aza-Prins cyclizations to afford functionalized azepanes. researchgate.netacs.org The development of stereoselective methods is also crucial, as the chirality of substituents on the azepane ring can be critical for biological activity. nih.govchemistryviews.org

| Synthetic Method | Description |

|---|---|

| Ring Expansion | Involves the expansion of a smaller ring, such as a piperidine (B6355638), to form the seven-membered azepane structure. This can be achieved with high stereoselectivity and regioselectivity. rsc.org |

| Migration–Annulation | A strategy using α-imino rhodium carbenes to trigger a formal 1,3-migration and subsequent annulation to construct densely functionalized azepanes. acs.org |

| Silyl-aza-Prins Cyclization | An intramolecular cyclization of silyl-containing amines with aldehydes, catalyzed by a Lewis acid, to produce trans-azepanes with good diastereoselectivity. acs.org |

| Dearomative Ring Expansion | A photochemical method that converts nitroarenes into singlet nitrene intermediates, which undergo a ring expansion to form a seven-membered ring that can be hydrogenated to the azepane. researchgate.net |

| Cross-Metathesis/ Hydrogenation | An approach starting with optically active cyclic precursors, followed by ruthenium-catalyzed cross-metathesis and subsequent hydrogenation and reductive amination to yield annulated azepanes. chemistryviews.org |

Significance of Carbamate (B1207046) Functionalities as Strategic Protecting Groups in Organic Synthesis

In multi-step organic synthesis, particularly in pharmaceutical chemistry, the use of protecting groups is fundamental. chemistrytalk.orgorganic-chemistry.org These groups temporarily block a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are modified. organic-chemistry.org For amines, which are highly nucleophilic, carbamates are one of the most effective and widely used classes of protecting groups. masterorganicchemistry.comchem-station.com They effectively "tame" the reactivity of the amine nitrogen by converting it into a less nucleophilic amide-like functionality. organic-chemistry.orgmasterorganicchemistry.com

Among the various carbamate protecting groups, the benzyl (B1604629) carbamate, commonly abbreviated as Cbz or Z, holds a prominent place. masterorganicchemistry.com Introduced in 1932 by Bergmann and Zervas for peptide synthesis, the Cbz group is valued for its stability under a wide range of conditions, including those that are acidic or basic, making it orthogonal to many other protecting groups like Boc and Fmoc. masterorganicchemistry.comtotal-synthesis.com

| Method | Typical Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Very common, mild, and efficient. total-synthesis.comcapes.gov.br Incompatible with reducible groups (e.g., alkenes, alkynes). acs.org |

| Transfer Hydrogenation | Pd/C, H₂ source (e.g., NaBH₄, triethylsilane, ammonium (B1175870) formate) | Avoids the use of gaseous H₂. capes.gov.brorganic-chemistry.org Generally mild and neutral conditions. organic-chemistry.org |

| Lewis Acid Cleavage | TMSI; AlCl₃/HFIP | Useful when hydrogenolysis is not viable. acs.orgacs.org Can offer orthogonality with other protecting groups like O-benzyl ethers. acs.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol (B42355), K₃PO₄ | Deprotection occurs via an Sₙ2 mechanism. acs.org Complementary to reductive or acidic methods. acs.orgorganic-chemistry.org |

Role of Benzyl (4-methylazepan-4-yl)carbamate HCl as a Versatile Synthetic Intermediate

This compound combines the desirable structural features of a substituted azepane ring with the strategic utility of a Cbz-protected amine. This compound serves as a valuable building block for the incorporation of the 4-methylazepan-4-amine (B14912901) scaffold into more complex target molecules. The presence of the Cbz group renders the amine non-nucleophilic, allowing other chemical transformations to be performed on a molecule containing this intermediate without affecting the protected nitrogen.

The hydrochloride salt form enhances the compound's stability and improves its handling properties, making it a reliable, solid reagent for use in synthesis. In a typical synthetic sequence, this compound can be coupled with other fragments. Following the desired transformations, the Cbz group can be selectively removed using one of the methods described previously, unmasking the primary amine on the azepane ring. This newly revealed amine can then participate in subsequent reactions, such as amide bond formation, reductive amination, or arylation, to complete the synthesis of the final target.

The utility of this intermediate lies in its ability to provide a pre-formed, functionalized seven-membered ring, thereby circumventing the often-difficult steps of azepane synthesis in the later stages of a complex synthetic route. The methyl group at the 4-position adds a specific stereochemical and conformational constraint that can be crucial for tuning the pharmacological profile of a potential drug candidate.

| Property | Value |

|---|---|

| Compound Name | Benzyl (4-methylazepan-4-yl)carbamate |

| CAS Number | 1823865-41-3 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| HCl Salt Name | Benzyl (4-methylazepan-4-yl)carbamate hydrochloride |

| HCl Salt CAS Number | 1823981-20-9 bldpharm.com |

| HCl Salt Molecular Formula | C₁₅H₂₃ClN₂O₂ |

| HCl Salt Molecular Weight | 298.81 g/mol |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-(4-methylazepan-4-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13;/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSYPKZEQJNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Benzyl 4 Methylazepan 4 Yl Carbamate Hcl and Its Key Precursors

Methodologies for Azepane Ring Construction and Functionalization at C4

The construction of the azepane scaffold, particularly with substitution at the C4 position, is a significant challenge in synthetic organic chemistry due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. nuph.edu.ua Nevertheless, several effective strategies have been developed, broadly categorized into ring-closing and ring-expansion reactions.

Ring-Closing Approaches to 4-Substituted Azepanes

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated rings, including azepanes. researchgate.net This method typically involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium-based complexes like the Grubbs catalysts, to form a cycloalkene and a volatile byproduct such as ethylene. researchgate.netnih.gov The synthesis of 4,4'-disubstituted azepines has been accomplished through an original sequence of reactions that includes the ring-closing metathesis of α,α-diallylic quaternary centers using a second-generation Grubbs' catalyst. rsc.org This approach allows for the construction of the seven-membered ring with substituents at the C4 position. rsc.orgwikipedia.org

Another significant ring-closing strategy is intramolecular cyclization. For instance, the synthesis of azepino[4,5-b]indolones has been achieved through a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. thieme-connect.de While not directly yielding a simple 4-methylazepane (B121462), this demonstrates the principle of forming the azepane ring through the intramolecular formation of a carbon-carbon or carbon-nitrogen bond.

| Ring-Closing Strategy | Key Features | Catalyst/Reagent | Precursor Type | Ref. |

| Ring-Closing Metathesis (RCM) | Forms unsaturated rings, tolerant to various functional groups. | Grubbs' Catalysts (Ru-based) | Dienes | researchgate.netrsc.orgwikipedia.org |

| Intramolecular Cyclization | Can form complex fused ring systems. | Brønsted Acids (e.g., (+)-CSA) | Unsaturated amides | thieme-connect.de |

Ring-Expansion Reactions for Azepane Scaffold Generation

Ring-expansion reactions provide an alternative and often highly regioselective and stereoselective route to azepanes from more readily available smaller ring systems. nih.govgoogle.com These reactions can involve the expansion of a smaller ring, such as a piperidine (B6355638) or pyrrolidine, to the seven-membered azepane. rsc.orgresearchgate.net

One notable example is the piperidine ring expansion, which can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.orgnih.gov The Beckmann and Schmidt rearrangements are classical examples of ring-expansion reactions. For instance, a Schmidt ring expansion of a 4,4-disubstituted 1-tetralone (B52770) has been shown to produce a lactam, which can be further reduced to the corresponding azepane. rsc.org More contemporary methods involve the use of TMSCHN2 as a soft nucleophile in a metal-free oxidative ring expansion of hydroquinolines to access benzo[b]azepines. nih.gov

The expansion of aziridines and aziridiniums fused to other rings has also become an attractive method for constructing azepane rings. researchgate.net These reactions proceed through the cleavage of a C-N bond in the strained three-membered ring, leading to the formation of a larger ring.

| Ring-Expansion Strategy | Starting Material | Key Features | Ref. |

| Piperidine Ring Expansion | Substituted piperidines | High stereoselectivity and regioselectivity. | rsc.orgnih.gov |

| Schmidt Rearrangement | 4,4-Disubstituted cyclohexanones/tetralones | Forms a lactam intermediate. | rsc.org |

| Oxidative Ring Expansion | Hydroquinolines | Metal-free, uses TMSCHN2. | nih.gov |

| Fused Aziridine (B145994) Ring Expansion | Aziridines fused to other rings | Utilizes strain release of the aziridine ring. | researchgate.net |

Installation and Selective Protection of the Amino Group as Benzyl (B1604629) Carbamate (B1207046)

Once the 4-methyl-4-aminoazepane core is synthesized, the next critical step is the selective protection of the primary amino group. The benzyl carbamate (Cbz or Z) protecting group is a widely used and effective choice for this purpose due to its stability under various reaction conditions and its ease of removal. organic-chemistry.orgnih.govnih.gov

Regioselective Amine Protection Protocols

The protection of an amine as a carbamate renders the nitrogen non-nucleophilic, allowing for subsequent reactions at other functional groups without interference. organic-chemistry.org The benzyl carbamate group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgnih.gov Common procedures include using sodium carbonate in water at 0 °C or magnesium oxide in ethyl acetate (B1210297) at elevated temperatures. wikipedia.org The reaction proceeds via the nucleophilic attack of the amine on the highly reactive chloroformate, with the base neutralizing the liberated HCl. nih.gov

The choice of protecting group is crucial, especially in molecules with multiple functional groups. The Cbz group is orthogonal to many other protecting groups, such as the Boc group, which is acid-labile, and the Fmoc group, which is base-labile. nih.gov This orthogonality allows for the selective deprotection of one group while others remain intact.

| Protecting Group | Reagent for Installation | Conditions for Removal | Key Features | Ref. |

| Benzyl Carbamate (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H2, Pd/C) | Stable to acidic and basic conditions. | organic-chemistry.orgnih.govnih.gov |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Strong Acid (e.g., TFA) | Acid-labile. | nih.gov |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., Piperidine) | Base-labile. | nih.gov |

Formation and Stabilization of the Hydrochloride Salt

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, Benzyl (4-methylazepan-4-yl)carbamate, with hydrochloric acid. google.com The lone pair of electrons on a nitrogen atom of the azepane ring reacts with the proton from HCl, forming an ammonium (B1175870) salt.

The formation of a hydrochloride salt serves several practical purposes in pharmaceutical and chemical applications. It often converts an oily or low-melting solid into a more stable, crystalline solid with a higher melting point, which is easier to handle, purify, and formulate. google.com Furthermore, the salt form generally exhibits increased water solubility compared to the free base, which can be advantageous for certain applications. The hydrochloride salt can be formed by dissolving the amine in a suitable solvent and adding a calculated amount of concentrated HCl, often followed by the addition of another organic solvent to induce crystallization. google.com

Optimization of Reaction Conditions and Yields in the Synthesis of N-Protected Azepanes

The synthesis of N-protected azepanes, key intermediates for compounds like Benzyl (4-methylazepan-4-yl)carbamate HCl, is a multi-faceted process where the choice of catalyst, solvent, temperature, and reaction time profoundly influences the yield and purity of the product. Research in this area is continually focused on maximizing efficiency and minimizing by-product formation.

The formation of the azepane ring itself can be achieved through various methods, including ring-closing metathesis, reductive amination, and ring expansion reactions. The optimization of these reactions is crucial. For example, in the synthesis of functionalized azepines via a Cu(I)-catalyzed tandem amination/cyclization, reaction yields were observed to vary significantly with the substrate, with some products obtained in yields as high as 65%. nih.gov

The following interactive data table summarizes findings from various studies on the synthesis of N-protected cyclic amines and related structures, illustrating the impact of different reaction parameters on the final yield. This data, while not exclusively for this compound, provides valuable insights into the optimization of analogous synthetic steps.

Interactive Data Table: Optimization of Reaction Conditions for N-Protected Cyclic Amines

| Precursor/Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-phenylglycine to N-Boc-amino alcohol | NaBH₄ / I₂ then (Boc)₂O / Et₃N | THF | 0 to rt | 1.5 then 12 | 94 | researchgate.net |

| Fluorinated Allenyne Cyclization | Cu(I) | Not Specified | Not Specified | Not Specified | 48-65 | nih.gov |

| Aldehyde, Malononitrile, Amine Condensation | Nanostructured SiO₂–H₂SO₄ | Ethanol (B145695) | Reflux | Not Specified | High | mdpi.com |

| Benzyl Carbamate and Glyoxal Condensation | H₂SO₄ | Acetonitrile | rt | 20 | Not Specified | |

| N-Boc Deprotection | Water | Water | Reflux | 1-6 | High |

Note: "rt" denotes room temperature. Data is compiled from various sources and represents a range of conditions for analogous reactions.

The data indicates that solvent choice is a critical factor. For instance, in the synthesis of phthalazines, ethanol proved to be the most effective solvent, leading to higher yields in shorter reaction times compared to other solvents. mdpi.com Temperature is another key variable, with reflux conditions often being optimal for driving reactions to completion. mdpi.com The choice of catalyst is also paramount, with heterogeneous catalysts like nanostructured SiO₂–H₂SO₄ offering advantages in terms of high yields, easy work-up, and recyclability. mdpi.com

Green Chemistry Principles and Sustainable Approaches in the Synthesis of the Chemical Compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. The synthesis of complex molecules like this compound provides numerous opportunities to implement these principles, focusing on atom economy, the use of safer solvents, and energy efficiency.

Atom Economy and E-Factor

Sustainable Solvents and Catalysts

Traditional organic solvents often pose environmental and health risks. A key aspect of green chemistry is the replacement of these hazardous solvents with more benign alternatives. rasayanjournal.co.inresearchgate.net Water, ionic liquids, and deep eutectic solvents (DES) are being explored as greener reaction media. mdpi.comnih.gov For instance, the use of water as a solvent for the deprotection of N-Boc groups has been shown to be a simple, efficient, and environmentally friendly method. Microwave-assisted synthesis, often in solvent-free conditions or with green solvents, can also significantly reduce reaction times and energy consumption. rasayanjournal.co.inrsc.org

The use of heterogeneous catalysts is another cornerstone of green synthesis. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org For instance, nanostructured catalysts have been shown to be highly efficient in the synthesis of N-heterocyclic compounds. mdpi.com

Renewable Feedstocks and Energy Efficiency

The use of renewable feedstocks is a long-term goal of green chemistry. While the synthesis of complex pharmaceutical intermediates from biomass is still a developing field, it holds significant promise for future sustainable manufacturing. nih.gov

Energy efficiency is another critical component. The use of microwave irradiation and catalytic processes that proceed at lower temperatures and pressures contributes to a more sustainable synthetic route. rasayanjournal.co.inrsc.org

The following table outlines some green chemistry approaches applicable to the synthesis of this compound and its precursors.

Data Table: Green Chemistry Approaches in Heterocyclic and Carbamate Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

| High Atom Economy | Designing reactions to maximize the incorporation of all materials into the final product. | Rearrangement and addition reactions inherently have high atom economy. scranton.edu | scranton.edu |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Using water for N-Boc deprotection avoids the need for acidic or corrosive reagents. | |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Synthesis of bio-based amines from renewable sources is an emerging area. nih.gov | nih.gov |

| Catalysis | Utilizing catalysts to reduce energy requirements and increase selectivity. | Heterogeneous catalysts can be easily recovered and reused, minimizing waste. rsc.org | rsc.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.inrsc.org | rasayanjournal.co.inrsc.org |

| Waste Prevention (E-Factor) | Minimizing the generation of waste throughout the synthetic process. | Calculating and minimizing the E-factor by optimizing reaction conditions and solvent choice. youtube.comyoutube.com | youtube.comyoutube.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR would be crucial for the characterization of Benzyl (B1604629) (4-methylazepan-4-yl)carbamate HCl, providing information on the connectivity of atoms and the conformational dynamics of the seven-membered azepane ring.

The azepane ring is known for its conformational flexibility, capable of adopting several low-energy conformations, such as chair and boat forms. The presence of substituents, like the methyl and the benzyl carbamate (B1207046) groups at the C4 position, is expected to significantly influence the conformational equilibrium. In similar substituted azepanes, a single substituent can bias the ring towards one major conformation. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic protons (CH₂), the protons of the azepane ring, and the methyl protons. The chemical shifts and coupling constants of the azepane ring protons would be particularly informative for deducing the ring's preferred conformation. For instance, the observation of broad signals at room temperature might indicate a dynamic equilibrium between different conformations, which could be resolved by low-temperature NMR experiments. scielo.org.za

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl group of the carbamate, the aromatic carbons, the benzylic carbon, the quaternary C4 carbon, the methyl carbon, and the six carbons of the azepane ring. The chemical shift of the C4 carbon would be of particular interest as it is directly attached to the nitrogen of the carbamate and the methyl group.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.5 (m) | 127 - 137 |

| Benzylic (CH₂) | ~5.1 (s) | ~67 |

| Carbamate (C=O) | - | ~155 |

| Azepane Ring (CH₂) | 1.5 - 3.5 (m) | 25 - 60 |

| Methyl (CH₃) | ~1.2 (s) | ~25 |

| Quaternary C4 | - | ~50-60 |

Note: These are estimated values based on data for similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For Benzyl (4-methylazepan-4-yl)carbamate HCl, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₆H₂₅ClN₂O₂). The fragmentation pattern in the mass spectrum would provide valuable structural information. The benzyloxycarbonyl (Cbz) protecting group is known to undergo characteristic fragmentation pathways. A common fragmentation is the loss of the benzyl group or the entire benzyloxycarbonyl group.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | [C₁₆H₂₅N₂O₂ + H]⁺ | 293 |

| [M-C₇H₇]⁺ | [C₉H₁₈N₂O₂]⁺ | 202 |

| [M-C₈H₇O₂]⁺ | [C₈H₁₈N₂]⁺ | 142 |

| [C₇H₇]⁺ | Benzyl cation/Tropylium ion | 91 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a "fingerprint" for the compound and are used to identify the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the protonated amine and the carbamate, the C=O stretching of the carbamate, C-N stretching, and the aromatic C-H and C=C stretching of the benzyl group. The presence of the hydrochloride salt would likely broaden the N-H stretching vibrations.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (protonated amine) | Stretching | 3200-2800 (broad) |

| N-H (carbamate) | Stretching | ~3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (carbamate) | Stretching | ~1700 |

| C=C (aromatic) | Stretching | ~1600, ~1450 |

| C-N | Stretching | ~1250 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the azepane ring. It would also unambiguously establish the relative stereochemistry of the substituents.

While a crystal structure for the title compound is not publicly available, studies on related azepane derivatives have revealed that the seven-membered ring can adopt various conformations, with the chair-like conformation often being the most stable. The bulky benzyl carbamate group would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by hydrogen bonding interactions involving the carbamate N-H group, the carbonyl oxygen, and the chloride anion.

Mechanistic Investigations of Reactions Involving Benzyl 4 Methylazepan 4 Yl Carbamate Hcl

Reactivity Profile and Deprotection Strategies of the Benzyl (B1604629) Carbamate (B1207046) Moiety

The benzyl carbamate (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis due to its general stability under various conditions and the diverse methods available for its removal. youtube.comnih.gov The reactivity of the benzyl carbamate moiety in Benzyl (4-methylazepan-4-yl)carbamate HCl is primarily centered around the cleavage of the benzylic C-O bond or the carbamate N-C bond.

Deprotection Strategies:

The removal of the Cbz group is a critical step in synthetic pathways involving this protecting group. Several strategies have been developed, each with its own advantages and limitations.

Catalytic Hydrogenolysis: This is the most common and often preferred method for Cbz deprotection. commonorganicchemistry.com It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. commonorganicchemistry.comresearchgate.net The reaction proceeds under mild conditions and generally affords clean conversion to the free amine. commonorganicchemistry.com Solvents like methanol, ethanol (B145695), and ethyl acetate (B1210297) are commonly employed. commonorganicchemistry.com The in situ generation of hydrogen from triethylsilane and Pd/C also provides a mild and efficient alternative.

Acid-Mediated Deprotection: Strong acids can cleave the benzyl carbamate group. Reagents such as HBr in acetic acid or trifluoroacetic acid (TFA) are effective. However, these harsh conditions can be incompatible with sensitive functional groups within the molecule. A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a cost-effective and scalable method at room temperature with good functional group tolerance. organic-chemistry.org

Nucleophilic Deprotection: A newer, milder approach involves nucleophilic attack on the carbamate. organic-chemistry.orgnih.gov A notable example is the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C. organic-chemistry.orgnih.gov This method is particularly advantageous for substrates containing functionalities that are sensitive to standard hydrogenolysis or strong acid conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov Computational studies support an SN2 mechanism for this process. organic-chemistry.org

Lewis Acid-Mediated Deprotection: Lewis acids can also facilitate the removal of the Cbz group. For instance, trimethylsilyl (B98337) iodide in methylene (B1212753) chloride at room temperature has been shown to be effective. researchgate.net Another method involves the use of BCl₃ with a cation scavenger like pentamethylbenzene (B147382) at low temperatures, which can offer chemoselectivity. researchgate.net

Table 1: Common Deprotection Strategies for Benzyl Carbamate

| Method | Reagents | Typical Conditions | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, room temperature | Mild, clean conversion commonorganicchemistry.com | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) |

| Acid-Mediated Deprotection | HBr/AcOH, TFA, AlCl₃/HFIP | Varies from room temperature to elevated temperatures | Effective for substrates resistant to hydrogenolysis organic-chemistry.org | Harsh conditions, may affect acid-labile groups organic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Mild, good for sensitive substrates organic-chemistry.orgnih.gov | Requires elevated temperature, potential for side reactions with electrophilic centers |

| Lewis Acid-Mediated Deprotection | TMSI, BCl₃ | CH₂Cl₂, low to room temperature | Chemoselective options available researchgate.net | Stoichiometric amounts of reagent often required, moisture-sensitive |

Transformations at the Azepane Nitrogen Atom and C4-Position

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. researchgate.netnih.gov The nitrogen atom and the carbon atoms of the ring, particularly the C4-position, are sites for various chemical transformations to create diverse derivatives.

Transformations at the Azepane Nitrogen:

Once the benzyl carbamate protecting group is removed to yield the secondary amine, the azepane nitrogen becomes a nucleophilic center, amenable to a variety of functionalization reactions. These include:

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or other electrophilic alkylating agents. This is a fundamental transformation for introducing substituents on the nitrogen atom, which can significantly influence the biological activity of the resulting molecule.

N-Arylation: The Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions can be employed to form N-aryl azepanes.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex N-substituted azepanes.

Amide and Sulfonamide Formation: Acylation with acid chlorides, anhydrides, or sulfonyl chlorides will yield the corresponding amides and sulfonamides, respectively. These transformations can alter the electronic properties and hydrogen bonding capabilities of the nitrogen atom.

Transformations at the C4-Position:

The C4-position of the azepane ring, bearing a methyl group in the parent structure, presents a different set of challenges and opportunities for functionalization.

Direct C-H Functionalization: While challenging, modern synthetic methods are emerging for the direct functionalization of C-H bonds. These reactions could potentially allow for the introduction of various functional groups at the C4-position or the methyl group.

Ring Expansion/Contraction Strategies: The synthesis of functionalized azepanes can be achieved through ring-expansion reactions of smaller rings, such as piperidines. rsc.orgresearchgate.net These methods can provide access to azepanes with specific substitution patterns at various positions, including C4.

Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of nitroarenes to form azepines, which can then be hydrogenated to the corresponding azepanes. researchgate.net This method allows for the synthesis of C3- and C4-substituted azepanes from meta-substituted nitroarenes. researchgate.net

The ability to selectively modify both the azepane nitrogen and the C4-position allows for the creation of a vast library of compounds for further investigation.

Stereochemical Outcomes and Selectivity in Subsequent Chemical Transformations

The stereochemistry of the 4-methylazepane (B121462) core can play a crucial role in the outcome of subsequent chemical reactions. The presence of a stereocenter at the C4-position can influence the diastereoselectivity of reactions at other positions on the ring.

Diastereoselective Reactions: In reactions that create a new stereocenter, the existing stereocenter at C4 can direct the approach of reagents, leading to a preference for one diastereomer over the other. For instance, in the alkylation of an enolate derived from an N-acylated azepane, the C4-methyl group could sterically hinder one face of the molecule, leading to a diastereoselective outcome.

Stereoselective Synthesis of Azepanes: Several stereoselective methods for the synthesis of substituted azepanes have been developed. These methods often rely on chiral starting materials or chiral catalysts to control the stereochemistry of the final product. For example, diastereomerically pure azepane derivatives have been prepared via piperidine (B6355638) ring expansion with excellent stereoselectivity. rsc.orgresearchgate.net Additionally, osmium-catalyzed tethered aminohydroxylation has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov

Influence of the Nitrogen Substituent: The nature of the substituent on the azepane nitrogen can also influence the stereochemical outcome of reactions. A bulky protecting group or substituent can have a significant impact on the conformational preference of the seven-membered ring, thereby affecting the facial selectivity of reactions.

The interplay between the existing stereochemistry and the reaction conditions is a critical consideration in the design of synthetic routes to stereochemically defined azepane derivatives.

Kinetic and Thermodynamic Studies of Relevant Chemical Reactions

A quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and for predicting reactivity.

Kinetics of Deprotection: The rate of deprotection of the benzyl carbamate group is highly dependent on the chosen method. For catalytic hydrogenolysis, the reaction rate can be influenced by factors such as catalyst loading, hydrogen pressure, and substrate concentration. For nucleophilic deprotection, the rate will depend on the concentration of the nucleophile and the temperature. Computational studies on the deprotection of carbamates have provided insights into the reaction mechanisms and the relative reactivities of different carbamates. organic-chemistry.org

Thermodynamics of Ring Conformation: The seven-membered azepane ring is conformationally flexible. The relative energies of the different chair and boat conformations will be influenced by the substituents on the ring. The presence of the methyl group at the C4-position and the carbamate group will affect the conformational equilibrium. Understanding the thermodynamics of these conformations is important for predicting the stereochemical outcome of reactions.

Reaction Equilibria: For reversible reactions, such as some N-alkylation or acylation reactions, the position of the equilibrium will be determined by the relative thermodynamic stabilities of the reactants and products. The nature of the solvent can also play a significant role in shifting the equilibrium.

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the provided search results, the general principles of physical organic chemistry can be applied to understand and predict the behavior of this compound in chemical reactions. Further experimental and computational studies would be necessary to obtain detailed quantitative data.

Synthesis and Chemical Transformations of Analogs and Derivatives of Benzyl 4 Methylazepan 4 Yl Carbamate Hcl

Modifications of the Benzyl (B1604629) Protecting Group and their Synthetic Implications

Catalytic Hydrogenation: A widely used method for N-benzyl deprotection is palladium-catalyzed hydrogenation. nih.gov This "green" method is advantageous due to the ease of catalyst removal by filtration. However, the strong coordination of the amine product to the palladium catalyst can lead to catalyst poisoning and decreased activity, often necessitating high pressure and/or temperature to drive the reaction to completion. nih.gov To mitigate this, the addition of acids like hydrochloric acid or acetic acid can delay catalyst poisoning by forming the amine salt. nih.gov A mixed catalyst system of palladium-on-carbon (Pd/C) and niobic acid-on-carbon (Nb2O5/C) has been shown to effectively facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.gov This combination allows for the efficient removal of the protecting group with the added benefit of easy catalyst removal and no need for a separate neutralization step. nih.gov

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. Ammonium (B1175870) formate, in conjunction with 10% Pd-C, has been demonstrated as an effective system for the rapid deprotection of N-benzyl groups from a variety of compounds, including amino acids and other amines. mdma.ch This method offers the advantage of proceeding under moderate reflux conditions and often results in short reaction times, typically within 6-10 minutes. mdma.ch

Oxidative Deprotection: In cases where hydrogenation-sensitive functional groups are present in the molecule, oxidative methods provide a valuable alternative. A nitroxyl (B88944) radical can catalyze the oxidative deprotection of benzyl groups in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate) at ambient temperature. organic-chemistry.org Another mild oxidative method involves the generation of a bromo radical from bromide, which can debenzylate N-benzyl amides. organic-chemistry.org The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation with long-wavelength UV light also effectively cleaves benzyl ethers. organic-chemistry.org

Acid-Catalyzed Deprotection: Strong acids can also be used to remove benzyl protecting groups, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org For instance, in peptide synthesis, a mixture of trifluoroacetic acid and acetic acid has been used to suppress side reactions during the removal of O-benzyl protection. nih.gov

The choice of deprotection method has significant implications for the synthesis of complex molecules. The need to use harsh conditions for some methods may limit the functional groups that can be tolerated in the substrate. Conversely, the development of milder techniques, such as the mixed Pd/C and Nb2O5/C system or catalytic transfer hydrogenation, broadens the scope of accessible molecular architectures.

Interactive Data Table: Comparison of N-Benzyl Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages/Limitations | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Often requires high pressure and/or temperature | Green method, easy catalyst removal | Catalyst poisoning by amine product, potential for reduction of other functional groups | nih.gov |

| Mixed Catalyst Hydrogenation | H₂, Pd/C, Nb₂O₅/C | Milder conditions than Pd/C alone | Efficient, easy catalyst removal, no neutralization step needed | Requires preparation of Nb₂O₅/C catalyst | nih.gov |

| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd-C | Reflux in methanol | Rapid reaction times, moderate conditions | Requires a hydrogen donor | mdma.ch |

| Oxidative Deprotection (Nitroxyl radical) | Nitroxyl radical, Phenyl iodonium bis(trifluoroacetate) | Ambient temperature | Compatible with hydrogenation-sensitive groups | Requires a stoichiometric oxidant | organic-chemistry.org |

| Oxidative Deprotection (DDQ) | DDQ | Photoirradiation (long wavelength UV) | Effective for benzyl ethers | Requires photochemical setup | organic-chemistry.org |

| Acid-Catalyzed Deprotection | Strong acids (e.g., HBr in TFA) | Varies | Can be effective for certain substrates | Limited to acid-insensitive substrates, potential for side reactions | organic-chemistry.orgnih.gov |

Functionalization and Derivatization of the Azepane Ring System

The seven-membered azepane ring is a key structural motif in many biologically active compounds. nih.govresearchgate.net The development of methods to functionalize and derivatize this ring system is crucial for creating molecular diversity and exploring structure-activity relationships.

A variety of strategies have been developed for the synthesis of functionalized azepanes. These include:

Ring-closing reactions: These methods construct the azepane ring from an acyclic precursor. researchgate.net

Ring-expansion reactions: This approach involves the expansion of a smaller ring, such as a piperidine (B6355638), to form the seven-membered azepane. researchgate.netrsc.orgresearchgate.net For instance, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

Multistep sequences: Complex azepane derivatives can be assembled through carefully designed multi-step synthetic routes. researchgate.net

Cross-coupling reactions: Palladium-mediated cross-coupling of α-halo eneformamides has been utilized to synthesize functionalized azepanes under mild conditions. nih.gov This method allows for the introduction of various substituents onto the azepane core.

Dearomative ring expansion: A photochemical dearomative ring expansion of nitroarenes, mediated by blue light, provides a two-step route to complex azepanes from simple starting materials. manchester.ac.uknih.gov This process transforms a six-membered aromatic ring into a seven-membered azepane system. manchester.ac.uknih.gov

Tandem amination/cyclization: An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov

The functionalization of the azepane ring can be achieved at various positions. For example, palladium-catalyzed C-H functionalization allows for the direct alkenylation of nonaromatic enamides, providing a route to C(3)-functionalized cyclic enamides. acs.org Furthermore, the synthesis of vicinally functionalized azepanes can be achieved starting from α-halo eneformamides, which can undergo further coupling reactions. nih.gov

The introduction of functional groups not only allows for the exploration of new chemical space but also provides handles for further synthetic transformations. The ability to selectively introduce substituents onto the azepane ring is a powerful tool in medicinal chemistry and drug discovery.

Stereoisomeric Purity and Control in Azepane Derivative Synthesis

The stereochemistry of a molecule can have a profound impact on its biological activity. beilstein-journals.org Therefore, the ability to control the stereoisomeric purity during the synthesis of azepane derivatives is of paramount importance.

Several strategies have been employed to achieve stereoselective synthesis of azepane derivatives:

Chiral pool synthesis: This approach utilizes readily available chiral starting materials, such as monosaccharides, to construct enantiomerically pure azepane rings. sciforum.net

Asymmetric catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction, leading to the formation of a specific stereoisomer. For example, organocatalytic Michael additions using chiral squaramide catalysts have been used to synthesize stereoisomers of 4-methylpregabalin (B8757328), a derivative of γ-aminobutyric acid. beilstein-journals.org This key step can operate as a kinetic resolution, providing the desired Michael adduct with high enantiomeric purity. beilstein-journals.org

Stereoselective ring expansion: As mentioned previously, the ring expansion of piperidine derivatives can proceed with exclusive stereoselectivity and regioselectivity to yield diastereomerically pure azepanes. rsc.org

Osmium-catalyzed tethered aminohydroxylation: A novel stereoselective synthesis of pentahydroxyazepane iminosugars relies on an osmium-catalyzed aminohydroxylation reaction. nih.gov This key step forms a new C-N bond with complete regio- and stereocontrol. nih.gov

The synthesis and separation of all possible stereoisomers of a chiral molecule are often necessary to fully understand their biological properties. For instance, the four stereoisomers of 4-methyl-3-heptanol, an insect pheromone, were prepared to study their individual activities. researchgate.net Similarly, the four stereoisomers of 99mTc-N,N'-bis-(mercaptoacetyl)-2,3-diaminopropanoate were synthesized and separated by RP-HPLC to investigate the differences in their biological behavior. nih.gov This study revealed that minor configurational changes can drastically alter the renal handling of these tracer agents. nih.gov

Interactive Data Table: Strategies for Stereocontrol in Azepane Synthesis

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from nature. | Synthesis of azepane derivatives from monosaccharides. | sciforum.net |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Organocatalytic Michael addition for the synthesis of 4-methylpregabalin stereoisomers. | beilstein-journals.org |

| Stereoselective Ring Expansion | Controlled expansion of a smaller chiral ring to a larger one, preserving or creating stereocenters. | Piperidine ring expansion to diastereomerically pure azepanes. | rsc.org |

| Tethered Aminohydroxylation | Intramolecular reaction guided by a tether to control regio- and stereoselectivity. | Osmium-catalyzed synthesis of pentahydroxyazepane iminosugars. | nih.gov |

Chemical Reactivity of Functionalized Azepane Analogs (e.g., hydroxylated derivatives)

The introduction of functional groups onto the azepane ring not only modifies the properties of the parent molecule but also opens up avenues for further chemical transformations. Hydroxylated azepane derivatives, for example, can undergo a range of reactions to create new and diverse structures.

The synthesis of hydroxylated azepanes can be achieved through methods such as the regio- and diastereoselective hydroxylation of tetrahydroazepines. mdpi.com For instance, hydroboration of a tetrahydroazepine can yield a mixture of regioisomeric alcohols with excellent diastereofacial selectivity. mdpi.com These hydroxylated azepanes can then serve as versatile intermediates.

One common transformation of hydroxylated azepanes is oxidation to the corresponding ketone. mdpi.com This can be achieved using reagents such as pyridinium (B92312) chlorochromate (PCC). The resulting oxo-azepanes can be valuable scaffolds for structure-activity relationship studies. mdpi.com

In some cases, unexpected hydroxylations can occur during the synthesis of azepine derivatives. For example, the reaction of O-methylcaprolactim with α-amino acids in hot dimethylsulfoxide has been observed to produce not only the expected fused imidazo[1,2-a]azepines but also hydroxylated derivatives. researchgate.net

The reactivity of other functionalized azepanes has also been explored. For instance, the dearomative rearrangement of o-nitrophenyl alkynes can lead to the divergent synthesis of benzazepines and bridged polycycloalkanones. nih.gov The resulting polycyclic systems are highly functionalized with moieties such as carbonyls, imines, and dienes, which can be further manipulated to create a diverse range of alkaloid-like frameworks. nih.gov

The chemical reactivity of these functionalized azepane analogs underscores their importance as building blocks in synthetic chemistry, providing access to a wide array of complex and potentially bioactive molecules.

Computational and Theoretical Studies of Benzyl 4 Methylazepan 4 Yl Carbamate Hcl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of Benzyl (B1604629) (4-methylazepan-4-yl)carbamate HCl. epstem.netresearchgate.net These calculations provide a detailed picture of electron distribution, molecular orbitals, and reactivity indicators.

The carbamate (B1207046) group (-NH-C(=O)-O-) is a critical feature. It is not a simple amide-ester hybrid; significant resonance occurs between the nitrogen lone pair and the carbonyl group. nih.govacs.org This delocalization results in a pseudo-double bond character for the C-N bond, which restricts rotation and imparts a degree of planarity to the carbamate moiety. nih.govnih.gov The rotational barrier of the C-N bond in carbamates is notably lower than in analogous amides, making them more electrophilic and reactive toward nucleophiles. nih.gov

Key electronic properties calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. epstem.net

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a benzyl carbamate, negative potential is expected around the carbonyl oxygen, while positive potential is associated with the N-H proton.

Dipole Moment: This value is crucial for understanding a molecule's polarity and its interaction with different electronic environments and solvents. nih.gov

Interactive Data Table: Calculated Electronic Properties of a Model Benzyl Carbamate

This table shows representative theoretical values for a model benzyl carbamate structure, illustrating the type of data obtained from quantum chemical calculations.

| Property | Typical Calculated Value/Description | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ~5-7 eV | Indicates high kinetic stability. epstem.net |

| Dipole Moment (μ) | Varies with conformation, typically in the range of 2-4 Debye | Reflects the molecule's overall polarity. nih.gov |

| N-C=O Bond Angle | ~110-112° | Consistent with sp2 hybridization of the carbonyl carbon. |

| C-N Bond Length | Shorter than a typical C-N single bond | Evidence of resonance and partial double-bond character. nih.govnih.gov |

| Atomic Charges | Negative charge on carbonyl oxygen; positive charge on the amide hydrogen. nih.gov | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Prediction of Reaction Pathways and Transition States for Synthetic Transformations

Computational chemistry is a powerful tool for predicting the most likely pathways for a molecule's synthesis and for characterizing the high-energy transition states that govern reaction rates. capes.gov.brarxiv.org The synthesis of Benzyl (4-methylazepan-4-yl)carbamate HCl involves the formation of the azepane ring and the creation of the carbamate linkage.

Azepane Ring Synthesis: Methods for forming seven-membered rings include piperidine (B6355638) ring expansion and various cyclization strategies. rsc.orgnih.gov Computational models can investigate the regiochemistry and stereochemistry of these processes by calculating the energies of different reaction intermediates and transition states. rsc.org

Carbamate Formation: The formation of the carbamate can be modeled to understand its mechanism. A common pathway involves the reaction of an amine with carbon dioxide, which can be mediated by a base. rsc.orgrsc.org The proposed "zwitterion mechanism" involves the nucleophilic attack of the amine nitrogen on the CO2 carbon, forming a zwitterionic intermediate. researchgate.net A second amine molecule then acts as a base to deprotonate this intermediate, yielding the carbamate. researchgate.net Alternatively, reaction with benzyl chloroformate and a base is a standard method for installing a benzyl carbamate protecting group. masterorganicchemistry.comwikipedia.org Theoretical calculations can map the energy profile of these reactions, identifying the rate-limiting steps and the structure of the transition states. researchgate.net

Interactive Data Table: Plausible Steps in Carbamate Formation (Zwitterion Mechanism)

| Step | Description | Role of Computation |

| 1 | Nucleophilic attack of the azepane nitrogen on CO2. | Model the formation of the zwitterionic intermediate. researchgate.net |

| 2 | Formation of a zwitterionic intermediate (R₂NH⁺-COO⁻). | Calculate the stability and geometry of the intermediate. rsc.orgrsc.org |

| 3 | Proton transfer to a base (e.g., another amine molecule). | Calculate the energy barrier (transition state) for the deprotonation step. researchgate.netresearchgate.net |

| 4 | Formation of the carbamic acid anion and subsequent reaction/stabilization. | Analyze the final product state and overall reaction thermodynamics. |

Analysis of Intermolecular Interactions and Chemical Recognition Principles

The way a molecule interacts with its environment is governed by intermolecular forces. Computational analysis helps to identify and quantify these interactions, which are fundamental to the principles of chemical recognition, such as enzyme-substrate binding or crystal packing.

This compound has several functional groups capable of forming distinct intermolecular interactions:

Hydrogen Bonding: The carbamate's N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. nih.govnih.gov These interactions are highly directional and play a significant role in molecular recognition.

π-π Interactions: The benzyl group's aromatic ring can engage in π-π stacking with other aromatic systems.

Ionic Interactions: The hydrochloride salt introduces a charged center (R₂NH₂⁺), allowing for strong ionic interactions with counter-ions (Cl⁻) or polar residues.

van der Waals Forces: The aliphatic azepane ring and methyl group contribute to weaker, non-specific van der Waals interactions.

The carbamate moiety is often used in medicinal chemistry as a bioisostere or surrogate for a peptide bond. acs.orgnih.gov This is due to its similar ability to participate in hydrogen bonding and the conformational constraints imposed by its partial double-bond character. acs.org Furthermore, carbamate derivatives of polysaccharides are well-known for their use as chiral stationary phases in chromatography, where these specific intermolecular interactions enable the separation of enantiomers. wikipedia.org

Interactive Data Table: Key Intermolecular Interactions

| Type of Interaction | Molecular Moiety Involved | Significance in Chemical Recognition |

| Hydrogen Bond Donor | Carbamate N-H | Crucial for binding to targets with H-bond acceptors (e.g., oxygen, nitrogen). nih.govnih.gov |

| Hydrogen Bond Acceptor | Carbamate C=O | Key for binding to targets with H-bond donors (e.g., -OH, -NH). nih.govnih.gov |

| π-π Stacking | Benzyl Ring | Interaction with other aromatic residues in a binding pocket. |

| Ionic Bonding | Protonated Azepane Nitrogen (R₂NH₂⁺) and Chloride (Cl⁻) | Strong, long-range electrostatic attraction. |

| Hydrophobic/vdW | Azepane Ring, Methyl Group | Contributes to overall binding affinity and solubility. |

Applications of Benzyl 4 Methylazepan 4 Yl Carbamate Hcl As a Chemical Building Block

Utility in the Construction of Complex Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. sciencedaily.com The azepane ring, in particular, provides a flexible seven-membered core that is of growing interest for its ability to explore a wider range of chemical space compared to more common five- and six-membered rings. lifechemicals.com

The deprotection of the carbamate (B1207046) group on Benzyl (B1604629) (4-methylazepan-4-yl)carbamate HCl unmasks a primary amine, which serves as a key handle for a variety of synthetic transformations. This amine can readily participate in reactions to form fused or spirocyclic heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of novel bicyclic structures incorporating the azepane core. Furthermore, the inherent reactivity of the secondary amine within the azepane ring allows for further functionalization, enabling the synthesis of intricate polycyclic systems. Research into the synthesis of novel azepine derivatives has highlighted the importance of such building blocks in accessing complex molecular architectures. google.comgoogle.com

Role in Fragment-Based Synthetic Design and Scaffold Diversity Generation

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. This approach relies on screening collections of low-molecular-weight fragments that can be elaborated into more potent drug candidates. bldpharm.com The 4-methylazepan-4-yl core of Benzyl (4-methylazepan-4-yl)carbamate HCl represents an attractive scaffold for FBDD. Its three-dimensional character and the presence of a quaternary center provide a rigid framework that can orient substituents in well-defined vectors, which is crucial for optimizing interactions with biological targets.

The benzyl carbamate group not only serves as a protecting group but also provides a point for modification and linkage to other fragments. The generation of a library of derivatives from this core scaffold, by varying the substituents on the azepane nitrogen or by replacing the benzyl carbamate with other functionalities, can rapidly expand the chemical diversity available for screening campaigns. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the azepane core. The importance of creating diverse and high-quality molecule libraries is a central theme in modern FBDD. bldpharm.com

Precursor for Advanced Organic Scaffolds with Defined Stereochemistry

The creation of molecules with well-defined three-dimensional structures is a central goal of modern organic synthesis, particularly in the development of new therapeutics. While this compound is typically supplied as a racemate, the principles of stereoselective synthesis can be applied to generate enantiomerically pure versions or to introduce new stereocenters with high control.

The N-carbamate group can direct stereoselective reactions on the azepane ring. nih.gov For example, asymmetric reduction of a ketone precursor to the 4-hydroxy-4-methylazepane, followed by a stereoretentive substitution to install the amino group, could provide access to enantiomerically enriched building blocks. Furthermore, the existing quaternary center can influence the stereochemical outcome of reactions at adjacent positions. The ability to generate such stereochemically defined scaffolds is critical for understanding the specific interactions of a molecule with its biological target.

Integration into Multicomponent Reaction Sequences and Combinatorial Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com The functional handles present in this compound make it an ideal candidate for incorporation into MCRs. After deprotection, the resulting primary amine can participate in well-known MCRs such as the Ugi or Passerini reactions, allowing for the introduction of multiple points of diversity in a single step.

This amenability to MCRs also makes this building block highly suitable for combinatorial chemistry. google.com By systematically varying the other components in an MCR, large libraries of compounds based on the 4-methylazepan-4-yl scaffold can be synthesized. This high-throughput approach is invaluable for the discovery of new bioactive molecules. The use of such building blocks in combinatorial libraries allows for the rapid generation of novel chemical entities for screening and lead optimization. google.com

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes to Substituted Azepanes

The construction of the azepane core, particularly with polysubstitution, remains a challenge for synthetic chemists. nih.gov Future research will undoubtedly focus on creating more efficient, versatile, and sustainable methods to access these complex structures.

One promising frontier is the use of photochemical dearomative ring expansion . A recently developed strategy allows for the preparation of complex azepanes from simple nitroarenes. This process, mediated by blue light at room temperature, transforms a six-membered nitroarene into a seven-membered azepane scaffold in just two steps, offering a streamlined route to polysubstituted products that are difficult to obtain through traditional multi-step sequences like ring-closing metathesis or Beckmann rearrangement. nih.govmanchester.ac.uk This method's ability to translate the substitution pattern of the starting nitroarene directly to the azepane product opens up access to a previously under-explored chemical space. nih.gov

Another area of active development is the aza-Prins cyclization . The silyl-aza-Prins cyclization has been shown to produce trans-azepanes with high yields and excellent diastereoselectivities. nih.govacs.org A key finding is that the choice of Lewis acid catalyst can dramatically influence the reaction's outcome. nih.govacs.org For instance, using Indium(III) chloride (InCl₃) selectively yields azepanes, while trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) leads to tetrahydropyran (B127337) derivatives. nih.gov More recent advancements have employed sustainable iron(III) salts to mediate the silyl (B83357) aza-Prins cyclization, combining it with a Peterson-type elimination to form unsaturated seven-membered rings (tetrahydroazepines) in a single, efficient step. nih.govorganic-chemistry.org

Furthermore, chemoenzymatic strategies are emerging as powerful tools. acs.orgnih.govacs.org Researchers have successfully generated enantioenriched 2-aryl azepanes through biocatalytic methods like asymmetric reductive amination using imine reductases. acs.orgnih.gov These chiral amines can then undergo further chemical transformations, such as rearrangement via a configurationally stable benzyllithium (B8763671) intermediate, to create previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.orgnih.govacs.org

| Method | Key Features | Recent Advancement |

| Photochemical Dearomatization | Converts simple nitroarenes to polysubstituted azepanes; mild conditions (blue light, room temp.). nih.govmanchester.ac.uk | Direct translation of substitution pattern from arene to azepane. nih.gov |

| Silyl-aza-Prins Cyclization | Diastereoselective formation of trans-azepanes; outcome is catalyst-dependent. nih.govacs.org | Use of sustainable iron(III) catalysts for the synthesis of tetrahydroazepines. nih.govorganic-chemistry.org |

| Chemoenzymatic Synthesis | Generates enantioenriched azepanes using enzymes (e.g., imine reductases). acs.orgnih.gov | Sequential biocatalytic reduction and organolithium-mediated rearrangement. acs.orgacs.org |

| Ring-Closing Metathesis (RCM) | A key step in synthesizing polyhydroxylated azepanes mimicking monosaccharides. psu.edu | First synthesis of seven-membered ring iminoheptitols. psu.edu |

Expansion of the Chemical Scope of Transformations Involving the Carbamate-Protected Azepane

The carbamate (B1207046) group, such as the benzyl (B1604629) carbamate in Benzyl (4-methylazepan-4-yl)carbamate HCl, is a crucial functional handle in organic synthesis. It serves not only as a protecting group for the nitrogen atom but also as a versatile element in drug design, known to enhance chemical stability and cell membrane permeability. nih.govnih.gov Future research will focus on leveraging this group to expand the range of possible chemical transformations.

The carbamate moiety is often used as a prodrug, where its hydrolysis rate is key to the drug's activity profile. nih.gov Understanding and controlling this hydrolysis will be a significant area of study. Moreover, the development of novel methods for both the formation and cleavage of carbamates is ongoing. While traditional methods often involve toxic reagents like phosgene, newer protocols are being developed. nih.gov For instance, research into one-pot transformations of carboxylic acids into carbamates aims to avoid the isolation of unstable intermediates. nih.gov

The carbamate group can also direct or influence reactions at other positions on the azepane ring. The exploration of transformations that are either enabled or modulated by the electronic and steric properties of the carbamate protector is a ripe area for investigation. This includes intramolecular cyclizations, rearrangements, and directed functionalizations of the azepane scaffold. The design of novel tryptophan derivatives containing an azepine moiety, for example, has been shown to lead to compounds with a broad spectrum of biological activities. nih.gov

Advances in Catalytic and Asymmetric Synthesis Utilizing Azepane Derivatives

The creation of chiral molecules is paramount in drug discovery, as different enantiomers can have vastly different biological effects. The development of catalytic and asymmetric methods to produce specific stereoisomers of substituted azepanes is a major research thrust.

Significant progress has been made in the enantioselective synthesis of planar chiral ferrocenes using palladium catalysis, where chiral ligands play a critical role. nih.govacs.orgacs.orgnih.gov For instance, commercially available N-Boc-L-Val-OH has been used as an efficient ligand in the direct coupling of aminomethylferrocene derivatives with boronic acids, yielding planar-chiral ferrocenes with up to 99% enantiomeric excess (ee). acs.org These methods are being refined to use milder conditions and more readily available starting materials, avoiding the need for stoichiometric oxidants that can cause decomposition of sensitive substrates. acs.org

Osmium-catalyzed tethered aminohydroxylation (TA) represents a novel stereoselective approach to creating highly functionalized azepanes, particularly iminosugars. acs.orgnih.gov This strategy allows for the formation of a new C–N bond with complete control over both region- and stereochemistry. acs.orgnih.govnih.govacs.org The method has been successfully applied to synthesize pentahydroxyazepane iminosugars, demonstrating its potential for creating complex, heavily hydroxylated azepane derivatives. acs.orgnih.gov

Another innovative approach involves the use of olefin cross-metathesis to generate optically active annulated azepane scaffolds. chemistryviews.org This method starts with optically active cyclic α-allyl-β-oxoesters and uses a ruthenium-catalyzed cross-metathesis, followed by a palladium-catalyzed hydrogenation and reductive amination sequence. chemistryviews.org This key cascade process delivers the desired annulated azepanes stereoselectively, with the resulting amino and ester groups providing two distinct points for further diversification. chemistryviews.org

| Catalytic Method | Key Feature | Application Example |

| Palladium-Catalyzed C-H Activation | Asymmetric synthesis of planar chiral molecules. acs.orgacs.org | Synthesis of planar chiral ferrocenes with high enantioselectivity. nih.govacs.orgnih.gov |

| Osmium-Catalyzed Tethered Aminohydroxylation | Stereodirected synthesis of aminosugars and iminosugars. acs.orgnih.gov | Synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov |

| Ruthenium-Catalyzed Cross-Metathesis | Creates optically active annulated azepane scaffolds. chemistryviews.org | Followed by hydrogenation/reductive amination to form cyclopenta-, benzo-, and cyclohepta[b]-annulated azepanes. chemistryviews.org |

Exploration of New Methodologies for Derivatization and Functionalization of the Azepane Scaffold

To fully harness the potential of the azepane core in drug discovery, chemists require a diverse toolbox of methods to modify and functionalize the ring. lifechemicals.commdpi.com Future research will focus on developing novel strategies for late-stage functionalization, allowing for the rapid generation of analog libraries from a common azepane intermediate.

One emerging area is the late-stage oxidation of tetrahydroazepines to create densely functionalized oxo-azepines. mdpi.com By performing oxidation at a late stage in the synthesis, researchers can access complex azepanols and oxo-azepines that can serve as versatile synthons for further modification. mdpi.com For example, hydroboration of a tetrahydroazepine can proceed with diastereoselectivity to yield regioisomeric azepanols, which are then oxidized to the corresponding ketones. mdpi.com

The development of new cycloaddition reactions also continues to be a priority. While methods like [4+3] and [5+2] cycloadditions are used, they often have limitations in scope and require multi-step precursor synthesis. researchgate.net The aforementioned photochemical dearomative ring expansion offers a powerful alternative for creating polysubstituted azepanes from readily available starting materials. nih.govmanchester.ac.ukresearchgate.net

Furthermore, the synthesis of azepanes mimicking natural products like monosaccharides is a field of interest. psu.edu Using techniques such as Ring-Closing Metathesis (RCM), scientists have achieved the first synthesis of seven-membered ring iminoalditols, which are polyhydroxylated azepanes with an extra hydroxymethyl group. psu.edu These new classes of compounds show potential as potent and selective glycosidase inhibitors. psu.edu

The flexible nature of the azepane ring means its conformation is crucial for biological activity. lifechemicals.com Therefore, the ability to introduce specific substituents to control and bias the ring's conformation is a key goal in effective drug design. lifechemicals.com The development of methodologies that allow for precise control over the placement and stereochemistry of multiple substituents on the azepane scaffold will remain a central challenge and a significant opportunity for future research. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Benzyl (4-methylazepan-4-yl)carbamate HCl, and how can experimental parameters be optimized?

Methodological Answer: The synthesis typically involves:

- Protection of the amine group : Use benzyl carbamate (Cbz) as a protecting group due to its stability under acidic and basic conditions, except in strongly acidic (pH < 1, 100°C) or reducing environments (e.g., H₂/Pd) .

- Reaction optimization : Employ Lewis acids like BF₃·OEt₂ for carbamate formation, as described in analogous benzyl carbamate syntheses .

- Purification : Reverse-phase preparative HPLC or crystallization (using SHELX-refined protocols) ensures high purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry .

- Spectroscopy : Combine ¹H/¹³C NMR for functional group analysis and LC-MS for molecular weight confirmation .

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points, critical for handling during reactions .

Q. What strategies mitigate decomposition or side reactions during synthesis and storage?

Methodological Answer:

- pH control : Avoid extreme acidic (pH < 1) or basic (pH > 12) conditions to prevent Cbz group cleavage .

- Temperature modulation : Store at –20°C in anhydrous solvents (e.g., THF) to minimize hydrolysis .

- Inert atmosphere : Use argon/nitrogen during reactions to prevent oxidation of the azepane ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be evaluated for this compound in pharmacological studies?

Methodological Answer:

- Structural modifications : Vary the methyl group on the azepane ring or substitute the benzyl moiety to assess impact on target binding .

- Biological assays : Use competitive inhibition assays (e.g., IC₅₀ determination) to compare activity against related carbamates .

- Computational docking : Model interactions with enzymes (e.g., proteases) using software like AutoDock to predict binding affinities .

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenolysis of the Cbz group under controlled pressure .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to optimize carbamate coupling .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .

Q. What approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

- Data reconciliation : Cross-validate SHELX-refined crystal structures with NOESY NMR to confirm stereochemical assignments .

- Dynamic NMR : Analyze temperature-dependent spectral changes to detect conformational flexibility in solution .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies arising from hydration or salt forms .

Q. How can computational methods predict the compound’s behavior in biological systems?

Methodological Answer: